O-Allylvanillin Serves as a Critical Synthetic Precursor to O-Allylchalcones with 6- to 15-Fold Enhanced Cytotoxicity
O-Allylvanillin exhibits moderate intrinsic cytotoxicity, but its primary value lies in its use as a precursor for more potent O-allylchalcones. Within the same study, O-allylvanillin (compound 3) and a series of derived O-allylchalcones (5f, 5g) were tested against a panel of human cancer cell lines under identical conditions [1]. The derived chalcones demonstrated a substantial increase in potency, with IC50 values dropping from 63.5-90.9 µM for O-allylvanillin to 7.9-10.4 µM for compound 5g against HL60, Hep-G2, and MCF-7 cells [1].
| Evidence Dimension | In vitro cytotoxic potency (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | O-Allylvanillin: THP-1 IC50 = 74.76 ± 3.27 µM; HL60 IC50 = 63.52 ± 5.2 µM; Hep-G2 IC50 = 90.99 ± 7.72 µM; MCF-7 IC50 = 90.11 ± 7.26 µM |
| Comparator Or Baseline | Derived O-allylchalcone 5g: THP-1 IC50 = 4.76 µM; HL60 IC50 = 7.90 µM; Hep-G2 IC50 = 10.12 µM; MCF-7 IC50 = 10.32 µM |
| Quantified Difference | ~6-fold improvement for THP-1; ~8-fold for HL60; ~9-fold for Hep-G2; ~9-fold for MCF-7 |
| Conditions | 72 h incubation; MTT assay; human cancer cell lines (THP-1, HL60, Hep-G2, MCF-7) |
Why This Matters
This direct intra-study comparison validates O-allylvanillin as an essential building block for accessing chalcone derivatives with significantly improved anticancer activity.
- [1] Ngameni, B., Kuete, V., Ambassa, P., Justin, K., Marlyse, M.L., Tchoukoua, A., Roy, R., Ngadjui, B.T. and Tetsuya, M. (2013) Synthesis and Evaluation of Anticancer Activity of O-allylchalcone Derivatives. Med chem, 3, 233-237. doi:10.4172/2161-0444.1000144 View Source
